molecular formula C9H11ClN2O B15384841 1-Chloro-1-(3,5-diaminophenyl)propan-2-one

1-Chloro-1-(3,5-diaminophenyl)propan-2-one

Cat. No.: B15384841
M. Wt: 198.65 g/mol
InChI Key: CEGWACINUDMVKM-UHFFFAOYSA-N
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Description

1-Chloro-1-(3,5-diaminophenyl)propan-2-one is a substituted propan-2-one derivative featuring a 3,5-diaminophenyl group and a chlorine atom at the α-position. The 3,5-diaminophenyl moiety introduces electron-donating amino (-NH₂) groups, which enhance polarity and hydrogen-bonding capacity, while the chlorine atom may influence reactivity (e.g., nucleophilic substitution) and intermolecular interactions. Such compounds are often intermediates in organic synthesis or functional materials, particularly in polymer chemistry (as suggested by ) .

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

1-chloro-1-(3,5-diaminophenyl)propan-2-one

InChI

InChI=1S/C9H11ClN2O/c1-5(13)9(10)6-2-7(11)4-8(12)3-6/h2-4,9H,11-12H2,1H3

InChI Key

CEGWACINUDMVKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)N)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Source
1-Chloro-3-(3,5-dibromophenyl)propan-2-one C₉H₁₀Br₂ClO 247.54 3,5-dibromophenyl, Cl Higher halogen content; potential halogen bonding; lower solubility in polar solvents
1-(1-Bromoethyl)-2-fluoro-3-methoxybenzene C₉H₁₀BrFO 233.08 Br, F, OCH₃ Electron-withdrawing groups; possible use in agrochemicals/pharmaceuticals
1-Chloro-1-(3,5-diaminophenyl)propan-2-one C₉H₁₀ClN₂O (inferred) ~198.65 (inferred) 3,5-diaminophenyl, Cl Enhanced H-bonding; potential in polymers or surface-modified materials Inferred

Key Comparative Insights:

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The 3,5-diaminophenyl group in the target compound provides strong electron-donating and hydrogen-bonding capabilities, contrasting with the electron-withdrawing bromine/fluorine substituents in analogs. This difference significantly impacts solubility, reactivity, and intermolecular interactions . Halogen vs. Amino Groups: Bromine/chlorine substituents favor halogen bonding and lipophilicity, while amino groups enhance hydrophilicity and participation in supramolecular networks (e.g., crystal engineering or polymer matrices) .

Hydrogen Bonding and Crystal Packing: The amino groups in the target compound enable robust hydrogen-bonding networks, as described by Etter’s graph-set analysis (). In contrast, brominated analogs (e.g., 1-Chloro-3-(3,5-dibromophenyl)propan-2-one) may rely on halogen bonds or van der Waals interactions for crystal packing, leading to distinct melting points and solubility profiles .

Applications: Polymers and Surface Modification: highlights the use of diaminophenyl-containing monomers (e.g., DA-18-IM) in soluble polyimides for gate insulators in organic thin-film transistors (OTFTs). The target compound’s amino groups could similarly modulate surface properties in functional materials . Reactivity: The chlorine atom in the target compound may facilitate nucleophilic substitution reactions, whereas bromine in analogs could enhance stability or act as a leaving group in synthetic pathways .

Research Findings and Limitations

  • Inferred Properties : The comparison relies on extrapolation from analogs, necessitating experimental validation of the target compound’s physical and chemical behavior.

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